1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Vue d'ensemble

Description

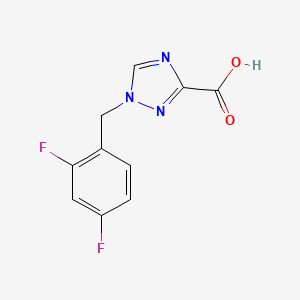

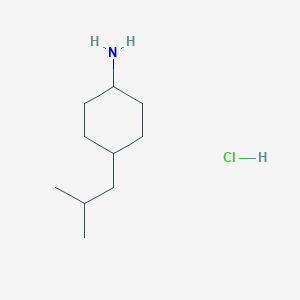

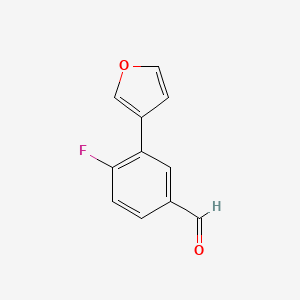

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with a triazole ring and a carboxylic acid functional group. Its chemical structure consists of a triazole core substituted at the 1-position with a 2,4-difluorobenzyl group . The compound exhibits interesting properties due to its aromatic ring system and potential biological activity.

Synthesis Analysis

The synthesis of 1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid involves several steps. One common approach is the condensation reaction between a 2,4-difluorobenzyl halide (such as 2,4-difluorobenzyl chloride) and a 1H-1,2,4-triazole-3-carboxylic acid hydrazide . The reaction typically occurs under basic conditions, resulting in the formation of the desired compound.

Molecular Structure Analysis

The molecular formula of 1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is C9H5F2N3O2**. Its structure includes a triazole ring (containing three nitrogen atoms) fused with a benzene ring . The 2,4-difluorobenzyl group is attached to the triazole nitrogen. The carboxylic acid functional group contributes to its acidity and solubility properties.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid can participate in various chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Reacting with amines to form amides.

- Acid-Base Reactions : Involving the carboxylic acid group.

Physical And Chemical Properties Analysis

- Melting Point : Varies based on the crystalline form.

- Solubility : Moderately soluble in polar solvents.

- Stability : Sensitive to light and moisture.

- Acidity : Exhibits acidic behavior due to the carboxylic acid group.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and biological evaluation of derivatives of 1,2,4-triazole for their antimicrobial activities. Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Supramolecular and Coordination Chemistry

The unique structural features of 1,2,3-triazoles, including those derived from 1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid, allow for diverse supramolecular interactions. These interactions have facilitated applications in supramolecular chemistry and coordination chemistry, enabling the development of materials for anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Anticancer and Catalytic Applications

Platinum(II) complexes derived from 1,2,4-triazole have been investigated for their catalytic activities in hydroamination reactions and their anticancer properties. These complexes display high cytotoxicity towards various human carcinoma cell lines, suggesting their potential in cancer therapy (Nguyen et al., 2020).

Metal-Organic Frameworks (MOFs) and Gas Separation

Zn-cluster-based Metal-Organic Frameworks (MOFs) utilizing triazole derivatives exhibit stable structures with potential applications in gas separation and storage. These MOFs demonstrate selective CO2 separation from CH4 and exhibit breathing behavior for small-molecule gases, highlighting their utility in industrial gas separation processes (Kan et al., 2018).

Safety And Hazards

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid should be handled with care. It may cause skin and eye irritation. Proper protective equipment and handling procedures are essential.

Orientations Futures

Future research should focus on:

- Biological Activity : Investigating its potential as a drug candidate.

- Structural Modifications : Designing derivatives for improved properties.

- Toxicology Studies : Assessing safety profiles.

Propriétés

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQOXCWCPPPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531323.png)

![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)

![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)

![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)